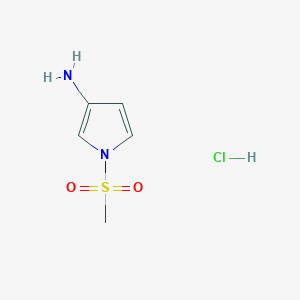

1-Methylsulfonylpyrrol-3-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

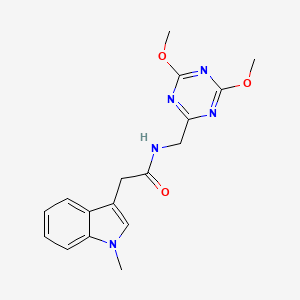

1-Methylsulfonylpyrrol-3-amine; hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the regulation of gene expression.

科学的研究の応用

Catalysis and Synthesis

A novel approach involves using acidic ionic liquids as efficient catalysts for synthesizing a variety of pyrrole derivatives through a one-pot, three-component condensation process. This method, leveraging substances like 1-methylsulfonylpyrrol-3-amine; hydrochloride, offers an environmentally friendly alternative to traditional synthesis, providing good to excellent yields and the potential for large-scale preparation without the need for harsh conditions or toxic catalysts (Yuan-Zhang Luo et al., 2014).

Chemical Modification and Material Science

Research has demonstrated the utility of chemical modifications to enhance the properties of materials. For instance, surface modification of polymeric materials can significantly improve their hydrophilicity and blood compatibility, which is crucial for biomedical applications. Techniques employing reactive intermediates, similar to 1-methylsulfonylpyrrol-3-amine; hydrochloride, have been shown to introduce functional groups such as amine, sulfo, and carboxyl groups, leading to improved material characteristics (Tao Xiang et al., 2014).

Advanced Material Applications

Sulfonated aromatic diamine monomers have been synthesized and employed in the preparation of thin-film composite nanofiltration membranes. These membranes, incorporating functionalities similar to 1-methylsulfonylpyrrol-3-amine; hydrochloride, exhibit enhanced water flux and dye treatment capabilities due to improved surface hydrophilicity. This advancement indicates the compound's potential in developing filtration technologies that are more efficient and environmentally sustainable (Yang Liu et al., 2012).

Innovative Chemical Reactions

The chemoselective reactions of related electrophiles with amines have been explored, showing the potential for selective displacement reactions that could be pivotal in synthesizing complex organic compounds. This research indicates the versatility and reactivity of compounds related to 1-methylsulfonylpyrrol-3-amine; hydrochloride, underscoring their importance in organic synthesis and the development of new chemical methodologies (R. Baiazitov et al., 2013).

特性

IUPAC Name |

1-methylsulfonylpyrrol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZRQEHCWLKCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC(=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)

![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2533692.png)

![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2533695.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2533704.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)